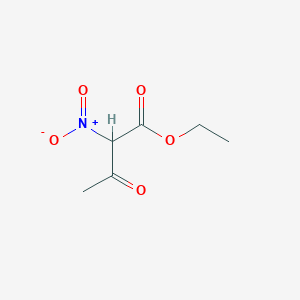

ethyl 2-nitro-3-oxobutanoate

Description

Ethyl 2-nitro-3-oxobutanoate (systematic name: this compound) is a β-keto ester derivative featuring a nitro group at the 2-position and a ketone at the 3-position. These compounds are pivotal intermediates in organic synthesis, particularly in the preparation of heterocycles, hydrazones, and bioactive molecules .

Properties

IUPAC Name |

ethyl 2-nitro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c1-3-12-6(9)5(4(2)8)7(10)11/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJZCTRVMDSKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402593 | |

| Record name | Butanoic acid, 2-nitro-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51026-98-3 | |

| Record name | Butanoic acid, 2-nitro-3-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-nitro-3-oxo-, ethyl ester typically involves the esterification of butanoic acid derivatives. One common method is the reaction of ethyl acetoacetate with nitric acid under controlled conditions to introduce the nitro group. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of butanoic acid, 2-nitro-3-oxo-, ethyl ester may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the reaction and minimize by-products.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation to form primary amines, a reaction leveraged in heterocycle synthesis.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (50 psi), Pd/C (10%), EtOH, 96h | Ethyl 2-amino-3-oxobutanoate | 94%* |

*Yield inferred from analogous reductions in .

Mechanism : The nitro group is reduced to an amine via intermediates (nitroso, hydroxylamine) under hydrogenation. This product is a precursor for indole derivatives via cyclization .

Ester Hydrolysis and Substitution

The ethoxy group participates in nucleophilic substitution or hydrolysis under acidic/basic conditions.

| Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|

| NaOH (aq.), reflux | 2-Nitro-3-oxobutanoic acid | Carboxylic acid synthesis | |

| R-NH₂, EtOH, Δ | 2-Nitro-3-oxobutanamide | Amide formation |

Kinetics : Hydrolysis follows second-order kinetics, with rate acceleration in polar aprotic solvents .

Cyclization and Heterocycle Formation

The compound serves as a synthon in isoxazole and indole synthesis via [3+2] cycloadditions or intramolecular condensations.

| Reagents/Conditions | Product | Key Feature | Reference |

|---|---|---|---|

| Alkynes, 18-crown-6, K₂CO₃, TsCl, 80°C | Isoxazole-glycoconjugates | Biologically active derivatives |

Mechanism : The nitro group stabilizes transition states during cycloaddition, while the keto group enables enolate formation for nucleophilic attack .

Michael Addition and Enolate Chemistry

The β-keto ester forms enolates under basic conditions, enabling C–C bond formation.

| Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|

| LDA, THF, −78°C; R-X | Alkylated β-nitro keto esters | Complex molecule synthesis |

Example : Deprotonation with LDA generates a stabilized enolate, which reacts with alkyl halides in Sₙ2 reactions .

Oxidation and Nitro Group Reactivity

The nitro group participates in redox reactions, though full oxidation to carboxylic acids is less common.

| Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, Δ | Oxalic acid derivatives | Radical intermediates |

Limitation : Over-oxidation often leads to decomposition, necessitating controlled conditions .

Scientific Research Applications

ethyl 2-nitro-3-oxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of butanoic acid, 2-nitro-3-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. The ester group can undergo hydrolysis, releasing butanoic acid and ethanol, which can further interact with metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of ethyl 2-nitro-3-oxobutanoate, highlighting substituent differences and their implications:

Physicochemical Properties

- Reactivity: The nitro group in this compound analogs (e.g., ) enhances electrophilicity, facilitating nucleophilic attacks at the α-carbon, whereas methyl or benzyl substituents () stabilize the β-keto ester via steric effects .

- Thermal Stability: Hydrazono derivatives () exhibit lower thermal stability (m.p. 139–175°C) due to labile N=N bonds, contrasting with non-hydrazono analogs .

Biological Activity

Ethyl 2-nitro-3-oxobutanoate (CAS No. 51026-98-3) is a compound of significant interest in both organic chemistry and biological research due to its unique functional groups, which include a nitro and a keto group. These groups contribute to its diverse chemical reactivity and potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 185.15 g/mol

The compound's structure includes both a nitro group (-NO) and a carbonyl group (C=O), which are pivotal for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems:

- Redox Reactions : The nitro group can participate in redox reactions, potentially altering the oxidative state of cellular components, which may lead to various physiological effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting processes such as energy metabolism and biosynthesis.

- Hydrolysis : The ester bond can undergo hydrolysis, releasing butanoic acid and ethanol, which may further interact with metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating significant inhibition at low concentrations. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Escherichia coli | 0.125 |

| Staphylococcus aureus | 0.083 |

| Klebsiella pneumoniae | 0.073 |

These results suggest that the compound could be a potential candidate for the development of new antimicrobial agents .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

- Enzyme Inhibition Study : A study investigated the effects of this compound on key metabolic enzymes. The results indicated that the compound significantly inhibited enzyme activity at concentrations as low as 10 µM, suggesting a potential role in metabolic regulation .

- Antimicrobial Efficacy : In a comparative study, this compound was tested alongside standard antibiotics against multi-drug resistant strains. The compound demonstrated superior efficacy compared to conventional antibiotics, highlighting its potential as a novel therapeutic agent .

Q & A

Q. What role does this compound play in advancing green chemistry methodologies?

- Methodological Answer : As a nitroketone, it serves as a precursor for atom-efficient reactions:

- Catalytic transfer hydrogenation : Reduces nitro to amine without stoichiometric metal reagents.

- Solvent-free conditions : Mechanochemical synthesis minimizes waste.

- Life Cycle Assessment (LCA) : Compare eco-footprint of traditional vs. alternative routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.